2,3,6,8-Tetrabromo-dibenzofuran
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Overview
Description
2,3,6,8-Tetrabromo-dibenzofuran is a halogenated organic compound with the molecular formula C₁₂H₄Br₄O and a molecular weight of 483.776 g/mol This compound is a derivative of dibenzofuran, where four bromine atoms are substituted at the 2, 3, 6, and 8 positions of the dibenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,8-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction conditions include maintaining a controlled temperature and ensuring the complete substitution of hydrogen atoms with bromine atoms at the specified positions .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,6,8-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different oxidation products.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized dibenzofuran derivatives, while oxidation and reduction reactions can lead to different oxidation states and debrominated products, respectively .
Scientific Research Applications
2,3,6,8-Tetrabromo-dibenzofuran has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of flame retardants, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,6,8-Tetrabromo-dibenzofuran involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in various chemical interactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic or toxic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3,7,8-Tetrabromo-dibenzofuran: Another halogenated dibenzofuran derivative with bromine atoms at different positions.
2,3,6,7-Tetrabromo-dibenzofuran: Similar structure but with bromine atoms at the 2, 3, 6, and 7 positions.
2,3,8,9-Tetrabromo-dibenzofuran: Bromine atoms substituted at the 2, 3, 8, and 9 positions.
Uniqueness
2,3,6,8-Tetrabromo-dibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2,3,6,8-tetrabromodibenzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br4O/c13-5-1-7-6-3-8(14)9(15)4-11(6)17-12(7)10(16)2-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFWIEFRHUFARA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C3=CC(=C(C=C3O2)Br)Br)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335666 |
Source
|
Record name | 2,3,6,8-tetrabromo-dibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617707-89-8 |
Source
|
Record name | 2,3,6,8-tetrabromo-dibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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